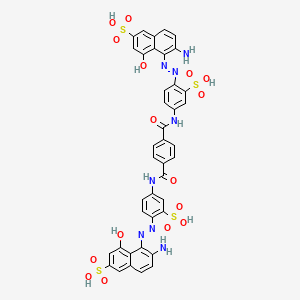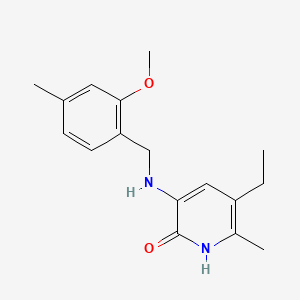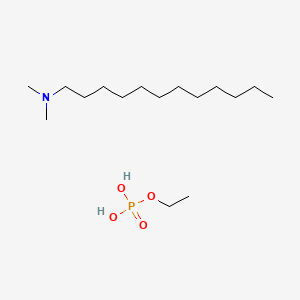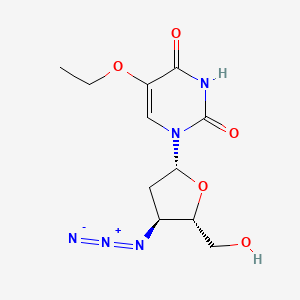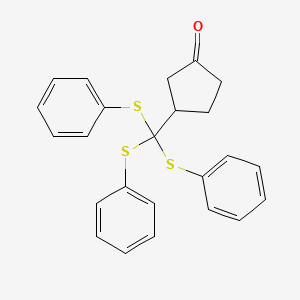
3-(Tris(phenylthio)methyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tris(phenylthio)methyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with a tris(phenylthio)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(phenylthio)methyl)cyclopentanone typically involves the reaction of cyclopentanone with tris(phenylthio)methane under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tris(phenylthio)methane, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Tris(phenylthio)methyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted cyclopentanone derivatives.
Scientific Research Applications
3-(Tris(phenylthio)methyl)cyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Tris(phenylthio)methyl)cyclopentanone involves its interaction with molecular targets through its phenylthio and carbonyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Cyclopentanone: A simpler analog without the tris(phenylthio)methyl group.
3-Methylcyclopentanone: A structurally related compound with a methyl group instead of the tris(phenylthio)methyl group.
Tris(phenylthio)methane: The parent compound without the cyclopentanone ring.
Uniqueness: 3-(Tris(phenylthio)methyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the tris(phenylthio)methyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
69814-17-1 |
|---|---|
Molecular Formula |
C24H22OS3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[tris(phenylsulfanyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C24H22OS3/c25-20-17-16-19(18-20)24(26-21-10-4-1-5-11-21,27-22-12-6-2-7-13-22)28-23-14-8-3-9-15-23/h1-15,19H,16-18H2 |
InChI Key |
USIKWNLYPYOUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


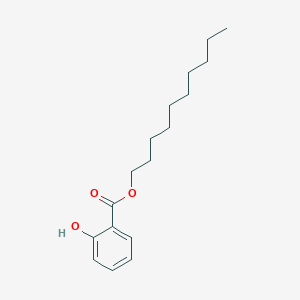
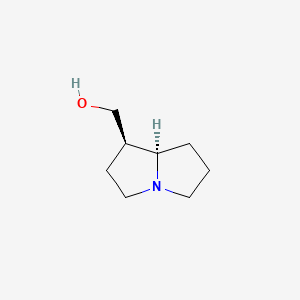

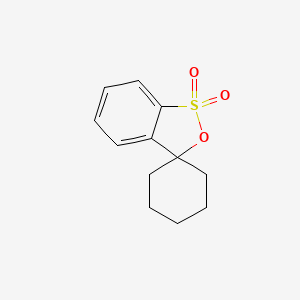
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)

